molecular formula C9H7NO3 B14849947 6-Acetylpyridine-2,4-dicarbaldehyde

6-Acetylpyridine-2,4-dicarbaldehyde

Cat. No.: B14849947
M. Wt: 177.16 g/mol
InChI Key: XVUONRJOCUDRMB-UHFFFAOYSA-N
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Description

6-Acetylpyridine-2,4-dicarbaldehyde is an organic compound with the molecular formula C9H7NO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an acetyl group at the 6-position and aldehyde groups at the 2- and 4-positions of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetylpyridine-2,4-dicarbaldehyde typically involves multiple steps. One common method starts with the precursor 2,6-pyridinedicarboxylic acid. The synthetic route includes the following steps:

    Esterification: Conversion of carboxylic acid groups to ester groups.

    Reduction: Reduction of ester groups to alcohols.

    Oxidation: Oxidation of alcohol groups to aldehyde groups.

The overall yield of this synthesis is around 30% . The reaction conditions are generally mild, making this method suitable for both laboratory and industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Acetylpyridine-2,4-dicarbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

    Reduction: The aldehyde groups can be reduced to alcohols.

    Condensation: The compound can undergo condensation reactions with amines to form Schiff bases.

    Substitution: The acetyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Condensation: Typically involves primary amines under acidic or basic conditions.

    Substitution: Nucleophiles such as hydrazine or hydroxylamine can be used.

Major Products

    Oxidation: 6-Acetylpyridine-2,4-dicarboxylic acid.

    Reduction: 6-Acetylpyridine-2,4-dimethanol.

    Condensation: Schiff bases with various amines.

    Substitution: Derivatives with substituted acetyl groups.

Scientific Research Applications

6-Acetylpyridine-2,4-dicarbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Acetylpyridine-2,4-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The acetyl group can also participate in acetylation reactions, modifying the function of target molecules. These interactions can affect cellular pathways and biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2,6-dicarbaldehyde: Lacks the acetyl group at the 6-position.

    2-Acetylpyridine: Lacks the aldehyde groups at the 2- and 4-positions.

    Pyridine-2,4-dicarbaldehyde: Lacks the acetyl group at the 6-position.

Uniqueness

6-Acetylpyridine-2,4-dicarbaldehyde is unique due to the presence of both acetyl and aldehyde groups on the pyridine ring. This combination of functional groups allows it to participate in a diverse range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its unique structure also contributes to its potential biological activities and applications in scientific research .

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

6-acetylpyridine-2,4-dicarbaldehyde

InChI

InChI=1S/C9H7NO3/c1-6(13)9-3-7(4-11)2-8(5-12)10-9/h2-5H,1H3

InChI Key

XVUONRJOCUDRMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)C=O)C=O

Origin of Product

United States

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